molecular formula C19H22N2O8 B14626236 3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid CAS No. 56176-37-5

3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid

Cat. No.: B14626236
CAS No.: 56176-37-5
M. Wt: 406.4 g/mol
InChI Key: XEUHBZXAUREDSH-UHFFFAOYSA-N
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Description

3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid is a complex organic compound characterized by its unique structure, which includes pyrrole rings and carboxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid typically involves the reaction of pyrrole derivatives with formaldehyde and other reagents under controlled conditions. The process often requires a catalyst to facilitate the formation of the methylene bridge between the pyrrole rings. Reaction conditions such as temperature, pH, and solvent choice are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid: shares similarities with other pyrrole-based compounds and carboxymethyl derivatives.

    3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): is another compound with a methylene bridge but different functional groups.

Uniqueness

The uniqueness of 3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

56176-37-5

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

IUPAC Name

3-[5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C19H22N2O8/c22-16(23)3-1-10-8-20-14(12(10)5-18(26)27)7-15-13(6-19(28)29)11(9-21-15)2-4-17(24)25/h8-9,20-21H,1-7H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)

InChI Key

XEUHBZXAUREDSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N1)CC2=C(C(=CN2)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O

Origin of Product

United States

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